molecular formula C8H7BrINO2 B15363830 Methyl 5-amino-2-bromo-4-iodobenzoate

Methyl 5-amino-2-bromo-4-iodobenzoate

Cat. No.: B15363830
M. Wt: 355.95 g/mol
InChI Key: MXXPYRRJZWRIRN-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromo-4-iodobenzoate is a halogenated benzoate derivative with the molecular formula C₈H₆BrIN O₂. This compound features an amino group (-NH₂) at position 5, a bromine atom at position 2, and an iodine atom at position 4 on the benzoate backbone. The presence of halogens (Br, I) and the amino group imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research.

Such structural features are often leveraged in drug discovery for targeting enzymes or receptors .

Properties

Molecular Formula

C8H7BrINO2

Molecular Weight

355.95 g/mol

IUPAC Name

methyl 5-amino-2-bromo-4-iodobenzoate

InChI

InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3

InChI Key

MXXPYRRJZWRIRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)I)N

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 5-amino-2-bromo-4-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds and probes for biological studies. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses.

Comparison with Similar Compounds

Impact of Halogen Position and Type

  • Iodine vs. Bromine: Iodine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to bromine. For instance, Methyl 5-bromo-2-iodobenzoate (Br at 5, I at 2) exhibits stronger antimicrobial activity than analogs with single halogens . In this compound, iodine at position 4 may stabilize charge distribution during interactions with biological targets .
  • Fluorine Substitution : The introduction of fluorine (e.g., in Methyl 2-acetamido-4-bromo-3-fluoro-5-iodobenzoate) increases metabolic stability and binding affinity due to fluorine’s electronegativity, a feature absent in the target compound .

Role of Functional Groups

  • Amino Group: The -NH₂ group at position 5 in the target compound distinguishes it from analogs like Methyl 4-bromo-2-cyano-5-iodobenzoate (cyano at position 2). Amino groups facilitate hydrogen bonding, enhancing solubility and interactions with biological targets .
  • Methoxy vs. Iodo: Replacing iodine with methoxy (e.g., Methyl 5-Amino-2-bromo-4-methoxybenzoate) reduces electron-withdrawing effects, altering reactivity and pharmacokinetic profiles .

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